molecular formula C10H15N3O2 B12440315 Tert-butyl 4-methylpyrimidin-2-ylcarbamate

Tert-butyl 4-methylpyrimidin-2-ylcarbamate

Cat. No.: B12440315
M. Wt: 209.24 g/mol
InChI Key: LQDIQPXMPBBQEN-UHFFFAOYSA-N
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Description

tert-Butyl (4-methylpyrimidin-2-yl)carbamate is an organic compound with the molecular formula C11H16N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and as a building block in the preparation of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-methylpyrimidin-2-yl)carbamate typically involves the reaction of 4-methylpyrimidine-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl (4-methylpyrimidin-2-yl)carbamate can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-methylpyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-methylpyrimidin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-methylpyrimidin-2-yl)carbamate is unique due to its specific structure, which includes a pyrimidine ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds with different heterocyclic rings, such as piperidine.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl N-(4-methylpyrimidin-2-yl)carbamate

InChI

InChI=1S/C10H15N3O2/c1-7-5-6-11-8(12-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,11,12,13,14)

InChI Key

LQDIQPXMPBBQEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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